molecular formula C27H26N2O7 B151220 (E)-Dehydro Cilnidipine CAS No. 146845-34-3

(E)-Dehydro Cilnidipine

Katalognummer B151220
CAS-Nummer: 146845-34-3
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: HUTPFIMQINDZDT-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid. It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .


Molecular Structure Analysis

Cilnidipine has the molecular formula C27H28N2O7 . Its IUPAC name is 3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .


Physical And Chemical Properties Analysis

Cilnidipine has a molecular weight of 492.5 g/mol . It’s a highly lipophilic dihydropyridine calcium channel blocker .

Wissenschaftliche Forschungsanwendungen

Analytical Methods Development

(E)-Dehydro Cilnidipine, as a novel dihydropyridine class of calcium-channel blocker, has been the focus of research particularly in the development of analytical methods for its estimation, either alone or in combination with other drugs. A novel, cost-effective UV spectrophotometric method was developed for simultaneous estimation of cilnidipine and olmesartan medoxomil, offering a simple, rapid, and accurate analytical approach for quality control in pharmaceuticals. This method utilizes water:methanol as the diluent and employs Absorption Correction principle, showing high accuracy and precision, making it suitable for routine quality control analysis of these drugs in bulk and dosage forms (Sawant, Nazareth, & Vernekar, 2022).

Pharmaceutical Analysis Review

A comprehensive review on the pharmaceutical analysis of cilnidipine highlighted its crucial role in the treatment of hypertension and heart diseases. This review presented an account of the analytical methodologies used for cilnidipine's analysis in pure forms, biological samples, and pharmaceuticals, with high-performance liquid chromatography (HPLC) and UV/Vis-spectrophotometry being the most prevalent methods. This indicates cilnidipine's significant place in pharmaceutical analysis and its contribution to ensuring drug quality and efficacy (Chaudhari & Shirkhedkar, 2020).

Bioanalytical and Method Development Review

Further research compilation on cilnidipine and its combinations with other drugs focused on developing susceptible and specific analytical techniques. This review covered various analytical methods, emphasizing the importance of optimizing and validating these methods to achieve excellent selectivity, sensitivity, and efficiency. High-performance liquid chromatography and ultraviolet spectroscopy were identified as the most acceptable for the analysis of cilnidipine, underscoring the drug's significance in analytical assays for future endeavors (Mishra, Mishra, & Mehta, 2022).

Advances in Pharmacology of Calcium Channels

Research on the pharmacology of calcium channels, especially in the cardiovascular system, has shed light on cilnidipine's unique properties. It was found that cilnidipine, a dihydropyridine (DHP) derivative, has a dual antagonistic action on both L-type and N-type Ca2+ channels. This dual action offers a new therapeutic target in cardiovascular diseases, demonstrating cilnidipine's role beyond simple vasodilation, potentially contributing to its effectiveness in treating hypertension and related cardiovascular conditions (Uneyama et al., 1999).

Safety And Hazards

Cilnidipine is used to treat hypertension . As with any medication, it should be used under the guidance of a healthcare professional. Specific safety and hazard information should be obtained from the drug’s prescribing information .

Eigenschaften

IUPAC Name

5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPFIMQINDZDT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-DehydroCilnidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.